2-Méthoxyœstrone

Vue d'ensemble

Description

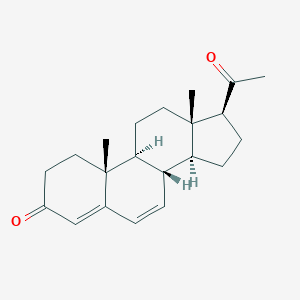

La 2-méthoxyœstrone est un œstrogène catéchol méthoxylé endogène, naturellement présent, et un métabolite de l’œstrone. Elle est formée par l’action de la catéchol O-méthyltransférase sur la 2-hydroxyœstrone . Contrairement à l’œstrone, la this compound a une très faible affinité pour le récepteur des œstrogènes et n’a pas d’activité œstrogénique significative .

Applications De Recherche Scientifique

2-Methoxy Estrone has several scientific research applications:

Chemistry: It is used as a reference compound in the study of estrogen metabolism.

Biology: It is studied for its role in various biological processes, including cell proliferation and differentiation.

Mécanisme D'action

La 2-méthoxyœstrone exerce ses effets en interagissant avec diverses cibles moléculaires et voies. Il a été démontré qu’elle inhibait la prolifération des cellules endothéliales et réduisait les taux de cholestérol chez les modèles animaux . Le mécanisme d’action du composé implique l’inhibition de l’angiogenèse et la suppression de la croissance tumorale .

Analyse Biochimique

Biochemical Properties

2-Methoxyestrone interacts with various enzymes and proteins in the body. It is formed by the enzyme catechol O-methyltransferase via the intermediate 2-hydroxyestrone . This interaction involves the transfer of a methyl group from S-adenosyl methionine to 2-hydroxyestrone, resulting in the formation of 2-Methoxyestrone .

Cellular Effects

2-Methoxyestrone has been shown to have effects on various types of cells and cellular processes. For instance, it is known for its anticancer effects as observed both in vivo and in vitro . 2-Methoxyestrone affects all actively dividing cells, including neurons . It generates nitro-oxidative stress and controls heat shock proteins (HSP), resulting in DNA strand breakage and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 2-Methoxyestrone involves its interaction with various biomolecules. It enhances the localization of nNOS in the cell nucleus, resulting in DNA damage from nitro-oxidative stress, which leads to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

It is known that 2-Methoxyestrone generates nitro-oxidative stress and controls heat shock proteins (HSP), resulting in DNA strand breakage and apoptosis .

Dosage Effects in Animal Models

The effects of 2-Methoxyestrone vary with different dosages in animal models. For instance, it has been shown to exert bone sparing effects in orchidectomized mice treated with 2-Methoxyestrone 66.6 μg/d .

Metabolic Pathways

2-Methoxyestrone is involved in the metabolic pathway of estrone. It is formed by catechol O-methyltransferase via the intermediate 2-hydroxyestrone . It can be metabolized to a sulfated derivative (2-methoxyestrone 3-sulfate) via steroid sulfotransferase (EC 2.8.2.15). It can also be glucuronidated to 2-methoxyestrone 3-glucuronide by UDP glucuronosyltransferase (EC 2.4.1.17) .

Méthodes De Préparation

La 2-méthoxyœstrone peut être synthétisée par la méthylation de la 2-hydroxyœstrone en utilisant la catéchol O-méthyltransférase . Les méthodes de production industrielle impliquent l’utilisation de catalyseurs spécifiques et de conditions réactionnelles contrôlées pour assurer la pureté et le rendement du composé .

Analyse Des Réactions Chimiques

La 2-méthoxyœstrone subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier sa structure, conduisant à différents dérivés.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l’étude du métabolisme des œstrogènes.

Biologie : Elle est étudiée pour son rôle dans divers processus biologiques, notamment la prolifération et la différenciation cellulaires.

Comparaison Avec Des Composés Similaires

La 2-méthoxyœstrone est similaire aux autres œstrogènes catéchol méthoxylés, tels que la 2-méthoxyestradiol et la 4-méthoxyœstrone . Elle est unique en ce qu’elle a une très faible affinité pour le récepteur des œstrogènes et qu’elle n’a pas d’activité œstrogénique significative . Cela en fait un composé précieux pour la recherche sur les voies et les mécanismes non œstrogéniques.

Les composés similaires comprennent :

2-méthoxyestradiol : Connu pour ses propriétés anticancéreuses et sa faible activité œstrogénique.

4-méthoxyœstrone : Un autre œstrogène méthoxylé ayant des propriétés biologiques distinctes.

Propriétés

IUPAC Name |

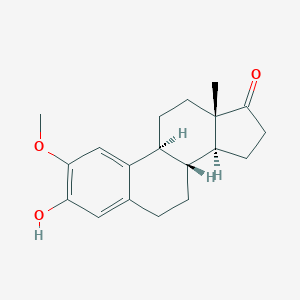

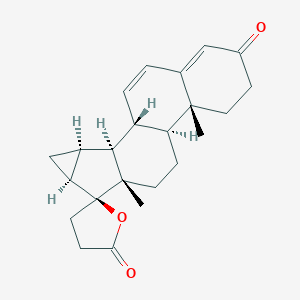

(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEUWNKSCXYKBU-QPWUGHHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Methoxyestrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

362-08-3 | |

| Record name | 2-Methoxyestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5857RRL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187.0 - 189.5 °C | |

| Record name | 2-Methoxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-methoxyestrone and how is it formed?

A: 2-Methoxyestrone (2-MeOE1) is a metabolite of estrone, a naturally occurring estrogen hormone. It is formed through a two-step process: 1. Hydroxylation of estrone at the C-2 position to form 2-hydroxyestrone (2-OHE1).2. Methylation of 2-OHE1 by the enzyme catechol-O-methyltransferase (COMT) [ [, ] ].

Q2: How does the activity of 2-methoxyestrone compare to its precursor, 2-hydroxyestrone?

A: 2-Methoxyestrone exhibits minimal estrogenic activity compared to its precursor, 2-hydroxyestrone, and estradiol [ [, ] ].

Q3: What is the significance of the 2-methoxyestrone to 2-hydroxyestrone ratio?

A: A high ratio of 2-methoxyestrone to 2-hydroxyestrone suggests efficient methylation by COMT [ [] ]. Some studies suggest this may be associated with a lower risk of certain cancers [ [] ], but further research is needed to confirm this link.

Q4: Can 2-methoxyestrone be converted back to 2-hydroxyestrone in the body?

A: Yes, research suggests that 2-methoxyestrone can be converted back to 2-hydroxyestrone by the enzyme type-1 17β-hydroxysteroid dehydrogenase (17-HSD1) [ [] ].

Q5: Does 2-methoxyestrone interact with estrogen receptors?

A: Unlike estradiol, research suggests that 2-methoxyestrone does not significantly bind to estrogen receptors [ [, ] ].

Q6: How is 2-methoxyestrone metabolized and excreted?

A: 2-Methoxyestrone is primarily excreted in urine, mostly in conjugated forms [ [, , , ] ]. While glucuronide conjugates are common, a significant portion of 2-methoxyestrone can also exist in a non-glucuronide conjugated form [ [] ].

Q7: Does the presence of other compounds influence 2-methoxyestrone metabolism?

A: Yes, certain substances can affect 2-methoxyestrone metabolism:* 17α-ethinylestradiol: This synthetic estrogen primarily impacts 2-oxygenation, leading to decreased 2-methoxyestrone and 2-hydroxyestrone levels [ [] ].* Flutamide: This antiandrogen drug can decrease the formation of 2-hydroxyestrone and 2-methoxyestrone [ [] ].

Q8: What is the role of the intestinal microbiome in 2-methoxyestrone metabolism?

A: Research indicates that the intestinal microbiome plays a role in the metabolism of estrogens, including the enterohepatic circulation of 2-methoxyestrone [ [] ]. The use of antibiotics like ampicillin can significantly alter the fecal excretion of conjugated estrogens, including 2-methoxyestrone [ [] ].

Q9: Is there a link between 2-methoxyestrone and breast cancer?

A: Studies have explored a potential connection between 2-methoxyestrone levels and breast cancer risk, but the findings are not conclusive [ [, , ] ]. More research is needed to determine if 2-methoxyestrone plays a protective or detrimental role in breast cancer development or progression.

Q10: What is the role of 2-methoxyestrone in prostate cancer?

A: Research suggests that 2-methoxyestrone might be a potential biomarker for prostate cancer [ [] ]. It's important to note that this is an area of ongoing research and further investigation is necessary to validate these findings.

Q11: Are there any findings related to 2-methoxyestrone and unstable angina?

A: A study using NMR-based plasma metabolic profiling found altered levels of 2-methoxyestrone in patients with unstable angina compared to healthy controls [ [] ]. These findings suggest a potential association between 2-methoxyestrone and unstable angina, but more research is needed to confirm this link.

Q12: What is the molecular formula and weight of 2-methoxyestrone?

A12: The molecular formula of 2-methoxyestrone is C19H24O3, and its molecular weight is 300.39 g/mol.

Q13: What analytical methods are used to study 2-methoxyestrone?

A13: Various analytical techniques are employed to study 2-methoxyestrone, including:

Q14: Are there specific considerations for the hydrolysis of conjugated 2-methoxyestrone in urine samples?

A: Yes, while hot acid hydrolysis is commonly used, it might not be suitable for all urine samples [ [] ]. Enzyme preparations like β-glucuronidase and sulphatase from Helix pomatia have proven more effective in hydrolyzing conjugated 2-methoxyestrone, particularly for non-glucuronide conjugates [ [] ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

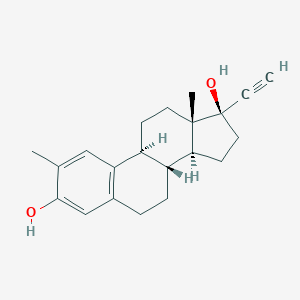

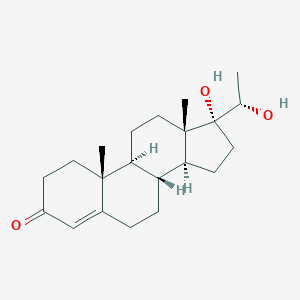

![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)